molecular formula C9H14N2 B8770301 3-(2-Aminopropyl)aniline CAS No. 58663-24-4

3-(2-Aminopropyl)aniline

Cat. No. B8770301
M. Wt: 150.22 g/mol
InChI Key: SZSWEYKUELOAGN-UHFFFAOYSA-N
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Patent
US07504403B2

Procedure details

A solution {2-[3(Benzhydrylidene-amino)-phenyl]-1-methyl-ethyl}-carbamic acid tert-butyl ester (200 mg, 0.48 mmol) in dichloromethane (5 mL) and trifluoroacetic acid (5 mL) was stirred for 45 min at room temperature. Solvents removed under vacuum and residue suspended in 5 N hydrochloric acid at 60° C. for 20 min. Biphasic system washed with ether and organics discarded. The pH of the aqueous layer was then adjusted to 14 with 10 N sodium hydroxide. Aqueous was then washed three times with dichloromethane (10 mL). Combined organics dried over magnesium sulfate, and product isolated as an amber film after removal of solvent under vacuum. M+1=151.
Name
{2-[3(Benzhydrylidene-amino)-phenyl]-1-methyl-ethyl}-carbamic acid tert-butyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]([CH3:30])[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N:16]=C(C2C=CC=CC=2)C2C=CC=CC=2)[CH:11]=1)(C)(C)C>ClCCl.FC(F)(F)C(O)=O>[NH2:7][CH:8]([CH3:30])[CH2:9][C:10]1[CH:11]=[C:12]([NH2:16])[CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
{2-[3(Benzhydrylidene-amino)-phenyl]-1-methyl-ethyl}-carbamic acid tert-butyl ester
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC(CC1=CC(=CC=C1)N=C(C1=CC=CC=C1)C1=CC=CC=C1)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents removed under vacuum and residue
WASH
Type
WASH
Details
Biphasic system washed with ether
WASH
Type
WASH
Details
Aqueous was then washed three times with dichloromethane (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organics dried over magnesium sulfate, and product
CUSTOM
Type
CUSTOM
Details
isolated as an amber film
CUSTOM
Type
CUSTOM
Details
after removal of solvent under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
NC(CC=1C=C(C=CC1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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